![molecular formula C16H18N4O3S B2372546 2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034405-51-9](/img/structure/B2372546.png)
2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
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Description
2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C16H18N4O3S and its molecular weight is 346.41. The purity is usually 95%.
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Scientific Research Applications
Electron Transport Material
This compound, also known as 3TPYMB, is an excellent electron-transport material. With a LUMO energy level of 3.3 eV , just lower than most of the work function of cathodes (i.e. CsF/Al), it allows efficient electron injection . This prevents extra electrons from accumulating at the interface .
Hole-Blocking Material
3TPYMB is also a hole-blocking material with high HOMO of 6.80 eV . This is high enough to block the holes from being recombined with the electrons at the cathode .
High Triplet-Excited Energy Level
3TPYMB has a high triplet-excited energy level (E T = 2.95 eV) . This property could be useful in various applications, including the development of advanced light-emitting diodes (LEDs) and other optoelectronic devices .
Phosphorescent Host Materials
The compound is classified under phosphorescent host materials . These materials are used in the fabrication of organic light-emitting diodes (OLEDs), where they host guest molecules that emit light when an electric current is applied .
Light-Emitting Diodes
3TPYMB is used in the structure of light-emitting diodes (LEDs) . It has shown promising results in terms of luminance and efficiency .
Perovskite Solar Cells
The compound is also used in the development of perovskite solar cells . These are a type of solar cell that includes a perovskite-structured compound, which is responsible for the absorption of sunlight .
properties
IUPAC Name |
2-pyridin-3-yl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c1-11-7-14-15(20(3)24(22,23)19(14)2)9-13(11)18-16(21)8-12-5-4-6-17-10-12/h4-7,9-10H,8H2,1-3H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZMJJLZGYBHEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)CC3=CN=CC=C3)N(S(=O)(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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